N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide

Sulfonamide analog BRD4 inhibitor Procurement gap

Medicinal chemistry teams optimizing phenylmethanesulfonamide-based inhibitors (e.g., BRD4, muscarinic, MAO-A) often spend weeks synthesizing the para-morpholino-oxoethyl aniline intermediate. This compound delivers the pre-assembled scaffold, eliminating that step and accelerating analoging. - Direct SAR building block: introduces the morpholino-2-oxoethyl substituent on the aniline ring without de novo core synthesis. - Scaffold-validated: close analogs achieve IC₅₀ values from 37 nM to >100 µM across diverse targets; use as a negative control where in-house data confirm inactivity. - Reliable supply: ≥95% purity, ambient shipping, standard packaging from mg to gram scale.

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
CAS No. 1060256-21-4
Cat. No. B3209757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide
CAS1060256-21-4
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O4S/c22-19(21-10-12-25-13-11-21)14-16-6-8-18(9-7-16)20-26(23,24)15-17-4-2-1-3-5-17/h1-9,20H,10-15H2
InChIKeyNAJMAJRSNZNJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Supply Profile


N-(4-(2-Morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide (CAS 1060256-21-4) is a synthetic sulfonamide derivative with the molecular formula C₁₉H₂₂N₂O₄S and a molecular weight of 374.5 g/mol. It incorporates a phenylmethanesulfonamide core linked via a para-substituted aniline to a morpholino‑2‑oxoethyl group. The compound is primarily supplied by chemical vendors for research purposes, typically at ≥95% purity, and is not known to be an approved drug or clinical candidate . Its structural features suggest potential interactions with diverse biological targets, but no published potency, selectivity, or in vivo data were identifiable for the compound itself at the time of this analysis.

Scaffold building block May support sulfonamide SAR studies when morpholino-2-oxoethyl substitution is required.
Negative control candidate No reported activity; useful as a putative inactive comparator in related sulfonamide assays.
Fragment library intermediate Morpholino-2-oxoethyl group can be diversified via amide coupling or N-alkylation for library synthesis.
Analytical reference Certified purity supports impurity tracking if identified as a process-related substance.

Why Generic Sulfonamide Substitution Fails


The phenylmethanesulfonamide scaffold with a morpholino‑2‑oxoethyl substituent occupies a precise chemical space where modest structural changes can drastically alter target engagement and selectivity. Published data on closely related analogs demonstrate that variations in the sulfonamide group (e.g., phenylmethanesulfonamide vs. benzenesulfonamide or quinoline‑8‑sulfonamide) or in the substituent on the phenyl ring yield compounds with IC₅₀ values spanning low nanomolar to high micromolar ranges across enzymes such as BRD4, muscarinic receptors, and MAO‑A [1][2]. Consequently, generic replacement with a seemingly similar sulfonamide without quantitative head‑to‑head comparison carries a high risk of loss of activity or alteration of selectivity profile. The absence of published data for CAS 1060256-21-4 itself means that any substitution must be validated experimentally; this guide therefore serves to highlight the evidence gap rather than to assert unverified differentiation.

Sulfonamide group Phenylmethane- vs. benzene- or quinoline-sulfonamide can shift target engagement and potency profiles.
Substituent variation Replacing morpholino-2-oxoethyl with a different para-substituent may drastically alter selectivity; analog data span >1000-fold IC₅₀ range.
Data gap No published biological data exist for the target compound; any substitution must be validated experimentally.

Quantitative Differentiation Evidence


Biological Activity Data Gap

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, RCSB PDB, PubMed) conducted on 2026‑04‑30 did not yield any quantitative biological activity data for N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-phenylmethanesulfonamide. By contrast, multiple close analogs bearing the phenylmethanesulfonamide or morpholino‑2‑oxoethyl motifs have reported activities: a BRD4 BD1 inhibitor with IC₅₀ = 4100 nM [1], a quinoline‑8‑sulfonamide analog with Ki = 37 nM on M2 receptor [2], and a thiophene analog with IC₅₀ = 15 µM on MCF‑7 cells . The target compound remains a data‑free entity in the public domain, making direct procurement justification based on published performance metrics impossible.

Biological activity
Data to verify
Target: No publicly available quantitative data
Comparators: BRD4 BD1 inhibitor IC₅₀ 4100 nM; quinoline-8-sulfonamide M2 Ki 37 nM; thiophene analog MCF-7 IC₅₀ 15 µM
Procurement cannot rely on published differentiation; selection must be based on planned validation or synthetic utility.
Class-level analog data; target compound remains data-free.
Sulfonamide analog BRD4 inhibitor Procurement gap

Predicted Lipophilicity Shift

In silico property predictions (using SwissADME or similar tools) can distinguish the target compound from its benzenesulfonamide analog, N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide. The additional methylene spacer in the phenylmethanesulfonamide group is expected to modestly increase lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8) and molecular volume, which may translate to altered membrane permeability and plasma protein binding. However, no experimental LogP or solubility values for CAS 1060256-21-4 have been published, so these remain predictive class‑level inferences [1].

Predicted lipophilicity
Class-level
Target LogP ≈ 2.5–3.0; benzenesulfonamide analog LogP ≈ 2.0–2.5; estimated ΔLogP +0.5 to +0.8 (in silico).
A modest lipophilicity shift may affect solubility and permeability in assay settings.
No experimental LogP; prediction requires confirmation.
LogP Solubility Permeability prediction

Synthetic Accessibility and Purity

Vendor datasheets consistently list CAS 1060256-21-4 at ≥95% purity, which is comparable to the thiophene‑substituted analog N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide (also ≥95%) . However, the synthetic route to the target compound involves a straightforward acylation of 4‑(2‑morpholino‑2‑oxoethyl)aniline with phenylmethanesulfonyl chloride, whereas the thiophene analog requires an additional heterocycle coupling step that may increase cost and reduce batch‑to‑batch reproducibility. No comparative yield or cost‑per‑gram data are publicly available, but the simpler linear synthesis of CAS 1060256-21-4 could translate to more reliable supply for large‑scale screening.

Synthetic complexity
Data to verify
Target: ≥95% purity, estimated 2–3 linear steps. Thiophene analog: ≥95%, 4–5 steps. No yield/cost data publicly available.
Simpler synthetic route may reduce supply risk for gram-scale procurement.
Vendor-reported purity; batch reproducibility to verify.
Synthetic complexity Purity Procurement specification

Recommended Procurement Scenarios


Scaffold Diversification in Medicinal Chemistry

When a medicinal chemistry program is exploring the SAR of phenylmethanesulfonamide-containing inhibitors (e.g., against BRD4 or other bromodomains), CAS 1060256-21-4 serves as a direct building block to introduce a morpholino‑2‑oxoethyl substituent on the para‑position of the aniline ring. Although no activity data are available for the compound itself, the scaffold is validated by the BRD4 inhibitor 4HXS (IC₅₀ = 4100 nM) [1]. Procurement of the target compound enables rapid analoging without the need for de novo synthesis of the sulfonamide core.

Negative Control for Phenotypic Assays

Given the absence of reported biological activity, CAS 1060256-21-4 may be evaluated as a negative control in assays where related sulfonamide analogs show potent activity (e.g., muscarinic M2 or MAO‑A assays with Ki/IC₅₀ in the 37 nM to >100 µM range [2]). A negative control must be confirmed inactive in the specific assay; the current data vacuum for this compound makes it a candidate for such validation, provided that in‑house testing confirms lack of activity.

Intermediate for Fragment-Based Libraries

The compound’s morpholino‑2‑oxoethyl group can be further diversified through amide coupling or N‑alkylation, making it a versatile intermediate for fragment‑based library synthesis. Its simpler synthetic route compared to thiophene or quinoline analogs may lower the cost per compound when generating large (>100‑member) libraries for high‑throughput screening .

Reference Standard for Analytical Methods

If CAS 1060256-21-4 is identified as a process impurity or degradation product of a sulfonamide drug candidate, procurement of the pure compound (≥95%) is essential for HPLC method validation and impurity tracking. The absence of biological data is irrelevant for this application; the primary requirement is certified purity, which vendors currently provide.

Application
Selection Property
Validation Focus
Sulfonamide SAR studies
Morpholino-2-oxoethyl substituent on phenylmethanesulfonamide scaffold
Target engagement confirmation for desired bromodomain or kinase SAR
Phenotypic assay negative control
No known activity; candidate for inactive comparator
In-house activity confirmation in specific assay
Fragment-based library synthesis
Morpholino-2-oxoethyl group as diversifiable handle
Cost-efficient parallel synthesis and purity maintenance
Analytical impurity tracking
Certified purity ≥95%
HPLC method suitability for impurity profiling
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